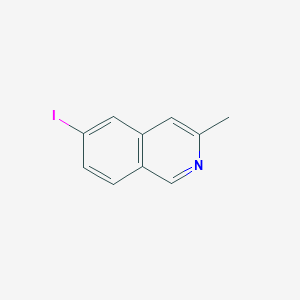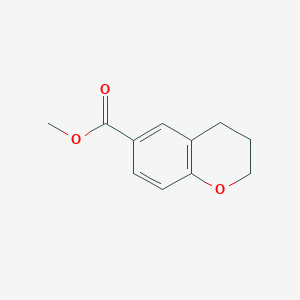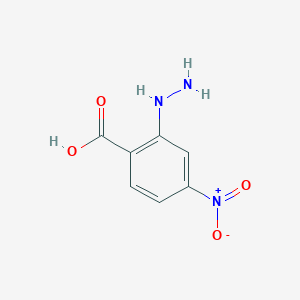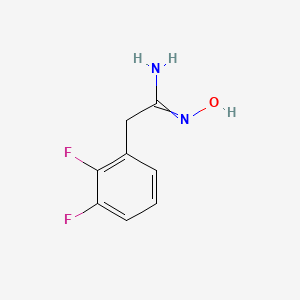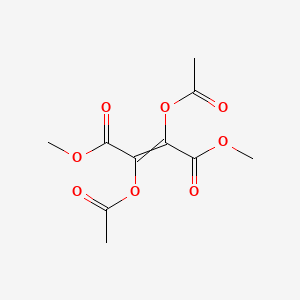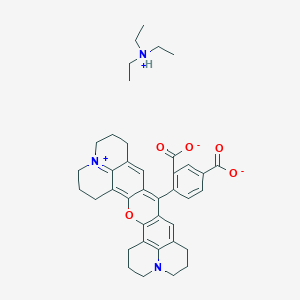
5-carboxy-X-rhodamine triethylammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-carboxy-X-rhodamine triethylammonium salt is a fluorescent dye commonly used in various scientific applications. This compound is known for its ability to label oligonucleotides and is widely utilized in automated DNA sequencing. The dye has longer-wavelength spectra compared to Lisaamine rhodamine B conjugates but shorter-wavelength spectra than Texas Red conjugates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-carboxy-X-rhodamine triethylammonium salt typically involves the reaction of rhodamine derivatives with carboxylic acid groups. The carboxylic acid of 5-carboxy-X-rhodamine is used for oligonucleotide labeling. The reaction conditions often include the use of anhydrous solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to ensure the moisture-sensitive nature of the product is maintained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to maintain the dye’s reactivity and stability. The product is typically stored in a freezer at temperatures ranging from -5 to -30°C and protected from light to preserve its integrity .
Analyse Des Réactions Chimiques
Types of Reactions
5-carboxy-X-rhodamine triethylammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the dye’s structure, affecting its fluorescence properties.
Substitution: The carboxylic acid group can participate in substitution reactions, allowing the dye to be conjugated with other molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of 5-carboxy-X-rhodamine, each with unique fluorescence properties. These derivatives are used in different applications, such as labeling and imaging .
Applications De Recherche Scientifique
5-carboxy-X-rhodamine triethylammonium salt is extensively used in scientific research, including:
Chemistry: The dye is used for labeling and tracking chemical reactions.
Biology: It is employed in fluorescence microscopy to visualize cellular components.
Medicine: The compound is used in diagnostic assays and imaging techniques.
Industry: It is utilized in quality control processes to detect contaminants and ensure product integrity
Mécanisme D'action
The mechanism of action of 5-carboxy-X-rhodamine triethylammonium salt involves its ability to fluoresce when exposed to specific wavelengths of light. The dye binds to target molecules, and upon excitation, it emits light at a longer wavelength. This property makes it an excellent tool for imaging and detection in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lisaamine rhodamine B: Has shorter-wavelength spectra compared to 5-carboxy-X-rhodamine.
Texas Red: Exhibits longer-wavelength spectra than 5-carboxy-X-rhodamine.
Uniqueness
5-carboxy-X-rhodamine triethylammonium salt is unique due to its specific fluorescence properties, making it suitable for applications requiring precise labeling and detection. Its ability to label oligonucleotides and its stability under various conditions further enhance its utility in scientific research .
Propriétés
Formule moléculaire |
C39H45N3O5 |
|---|---|
Poids moléculaire |
635.8 g/mol |
Nom IUPAC |
4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzene-1,3-dicarboxylate;triethylazanium |
InChI |
InChI=1S/C33H30N2O5.C6H15N/c36-32(37)20-9-10-21(24(17-20)33(38)39)27-25-15-18-5-1-11-34-13-3-7-22(28(18)34)30(25)40-31-23-8-4-14-35-12-2-6-19(29(23)35)16-26(27)31;1-4-7(5-2)6-3/h9-10,15-17H,1-8,11-14H2,(H-,36,37,38,39);4-6H2,1-3H3 |
Clé InChI |
BUJRUSRXHJKUQE-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CC.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)[O-])C(=O)[O-])CCC7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


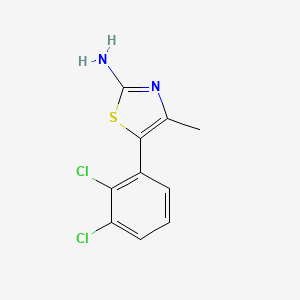
![2-(Morpholin-4-YL)ethyl (4E)-6-{4-hydroxy-6-methoxy-7-methyl-1-[2-(morpholin-4-YL)ethoxy]-3-oxo-1H-2-benzofuran-5-YL}-4-methylhex-4-enoate](/img/structure/B12434495.png)

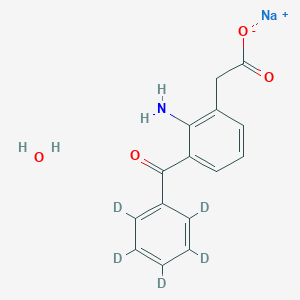


![2-Hydroxyethyl 2-deoxy-3,5-bis-O-(2-hydroxyethyl)-6-O-{2-[(octadec-9-enoyl)oxy]ethyl}hexofuranoside](/img/structure/B12434519.png)
![1-(Tert-butoxycarbonyl)-2-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12434520.png)
![Amino[(4-methylbenzyl)sulfanyl]methaniminium chloride](/img/structure/B12434526.png)
